PfGSK3/PfPK6-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PfGSK3/PfPK6-IN-1 is a potent inhibitor of plasmodial kinases, specifically targeting Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites, making it a promising candidate for antimalarial drug development .
準備方法
The synthesis of PfGSK3/PfPK6-IN-1 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
PfGSK3/PfPK6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, especially for introducing different substituents at the 2, 4, and 5 positions of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
科学的研究の応用
PfGSK3/PfPK6-IN-1 has several scientific research applications, including:
作用機序
PfGSK3/PfPK6-IN-1 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases play crucial roles in the life cycle of Plasmodium falciparum, particularly in the asexual blood stage. By inhibiting these kinases, the compound disrupts the parasite’s ability to replicate and survive within red blood cells .
類似化合物との比較
PfGSK3/PfPK6-IN-1 is unique due to its dual inhibition of both PfGSK3 and PfPK6. Similar compounds include other 2,4,5-trisubstituted pyrimidines that have been identified as potent inhibitors of plasmodial kinases . Some of these compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6 with similar antiplasmodial activity.
Compound 23d: A potent inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
Compound 23e: The compound with the highest potency, having IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6.
These compounds share structural similarities but differ in their potency and selectivity profiles.
特性
分子式 |
C22H23Cl2N5O2S |
---|---|
分子量 |
492.4 g/mol |
IUPAC名 |
4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28) |
InChIキー |
FCGZLWCVWFYUTA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。